1-Benzylpiperidine-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzylpiperidine-4-carbothioamide is a chemical compound with the molecular formula C₁₃H₁₈N₂S and a molecular weight of 234.37 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-Benzylpiperidine-4-carbothioamide typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is usually carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzylpiperidine-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzylpiperidine-4-carbothioamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzylpiperidine-4-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate biochemical processes through its binding to target molecules .
Comparison with Similar Compounds
1-Benzylpiperidine-4-carbothioamide can be compared with other similar compounds, such as:
4-Benzylpiperidine: This compound is a monoamine releasing agent with selectivity for dopamine and norepinephrine release.
Benzylpiperazine: Known for its stimulant properties and use in research related to neurotransmitter release.
Tetrahydroisoquinoline: Studied for its potential neuroprotective and therapeutic effects.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in scientific research.
Biological Activity
1-Benzylpiperidine-4-carbothioamide is a chemical compound with the molecular formula C₁₃H₁₈N₂S and a molecular weight of 234.37 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine ring substituted with a benzyl group and a carbothioamide functional group. Its structural formula can be represented as follows:
Synthesis Methods
The synthesis typically involves the reaction of piperidine derivatives with benzyl halides and thiocarbamoyl chloride under reflux conditions in organic solvents such as dichloromethane or toluene. This process ensures the complete formation of the desired compound.
This compound interacts with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator depending on its target. Current research is investigating its role in modulating biochemical pathways through binding interactions.
Anticancer Potential
Research has highlighted the potential of piperidine derivatives in cancer therapy. For instance, compounds with similar structures have shown promise as RET kinase inhibitors, which are crucial in certain cancer pathways. The exploration of this compound in this context could yield significant insights into its therapeutic applications .
Comparative Analysis with Similar Compounds
Compound | Activity Type | Key Findings |
---|---|---|
4-Benzylpiperidine | Monoamine releasing agent | Selective for dopamine and norepinephrine release |
Benzylpiperazine | Stimulant properties | Involved in neurotransmitter release studies |
Tetrahydroisoquinoline | Neuroprotective effects | Studied for therapeutic applications |
The comparison highlights that while this compound shares structural features with these compounds, its unique functional groups may confer distinct biological activities.
In Vitro Studies
In vitro studies have demonstrated that piperidine derivatives can modulate enzyme activity significantly. For example, compounds structurally related to this compound have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting a similar potential for this compound .
Structure-Activity Relationship (SAR)
SAR studies have been pivotal in understanding how modifications to the piperidine structure influence biological activity. The introduction of different substituents at various positions can dramatically alter the potency and selectivity of these compounds against their biological targets.
Properties
IUPAC Name |
1-benzylpiperidine-4-carbothioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c14-13(16)12-6-8-15(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNFXQIASNCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=S)N)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181985-95-4 |
Source
|
Record name | 1-benzylpiperidine-4-carbothioamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.